N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
Description
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to an isoxazole-dihydrobenzofuran moiety via an acetamide bridge. For example:
- Synthesis of Thiadiazole Derivatives: Compounds with similar cores, such as N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g), are synthesized via nucleophilic substitution or condensation reactions, yielding products characterized by NMR, IR, and elemental analysis .
- Role of Substituents: The ethylthio group at the 5-position of the thiadiazole ring and the dihydrobenzofuran-isoxazole system are critical for modulating physicochemical properties (e.g., solubility, melting point) and biological activity .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-26-18-21-20-17(27-18)19-16(23)9-13-8-15(25-22-13)11-4-5-14-12(7-11)6-10(2)24-14/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJWLFNGSLEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1,3,4-thiadiazole ring:
Reagents: Ethylthio-acetic acid and hydrazine hydrate.
Conditions: Reflux in ethanol.
Products: 5-(ethylthio)-1,3,4-thiadiazole.
Step 2: Synthesis of the isoxazole moiety:
Reagents: 2-methyl-2,3-dihydrobenzofuran-5-yl-hydrazone and chloroacetic acid.
Conditions: Stirring at room temperature in the presence of a base.
Products: 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Step 3: Coupling of intermediates:
Reagents: 5-(ethylthio)-1,3,4-thiadiazole and 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole.
Conditions: Heat under reflux in an appropriate solvent like dimethylformamide (DMF).
Products: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide.
Industrial Production Methods
Large Scale Synthesis: Involves continuous flow reactors to ensure precise control over reaction parameters.
Purification: Typically achieved through crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents such as potassium permanganate.
Reduction: Possible reduction using hydrogen in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution due to the presence of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base in DMF.
Major Products Formed
Oxidation: Converts the thiadiazole moiety into a sulfoxide or sulfone.
Reduction: Reduces the isoxazole ring, potentially breaking it into smaller fragments.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules.
Catalysts: Potential use in organocatalysis due to its unique electronic structure.
Biology
Enzyme Inhibitors: Its structure allows for interaction with various biological targets.
Antimicrobial Activity: Shows promise in the inhibition of bacterial growth.
Medicine
Drug Development: Used in the design of novel therapeutic agents.
Diagnostics: Potential application in the development of diagnostic probes.
Industry
Material Science: Incorporated into polymers and other advanced materials.
Agriculture: Potential as a pesticide due to its biological activity.
Mechanism of Action
Molecular Targets: Targets enzymes and receptors due to its diverse functional groups.
Pathways Involved: Interferes with metabolic and signaling pathways in organisms.
Comparison with Similar Compounds
Physicochemical Properties
The target compound’s structural analogs from provide insights into how substituents influence key properties. A comparative analysis is summarized below:
| Compound ID & Structure | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5g : N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | 78 | 168–170 | Ethylthio (C2H5S-), 2-isopropyl-5-methylphenoxy |
| 5e : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide | 74 | 132–134 | 4-Chlorobenzylthio (Cl-C6H4-CH2S-), isopropylphenoxy |
| 5l : N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide | 68 | 138–140 | Ethylthio (C2H5S-), 2-methoxyphenoxy |
| 5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | 88 | 133–135 | Benzylthio (C6H5-CH2S-), isopropylphenoxy |
Key Observations :
- Ethylthio vs. Bulkier Groups : Compounds with ethylthio substituents (e.g., 5g , 5l ) exhibit higher melting points (~138–170°C) compared to benzylthio derivatives (e.g., 5h : 133–135°C), likely due to reduced steric hindrance and enhanced crystallinity .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, antitumor effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C15H18N4O2S2
Molecular Weight: 350.46 g/mol
CAS Number: 392291-91-7
The compound features a thiadiazole ring and an isoxazole moiety, which are known for their diverse biological activities. The ethylthio group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, a related compound containing a 1,3,4-thiadiazole structure exhibited significant activity against various bacterial strains such as Xanthomonas oryzae and Rhizoctonia solani .
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | X. oryzae pv. oryzicola | Significant antibacterial effects |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Rhizoctonia solani | Noteworthy antimicrobial effects |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. It has been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, compounds derived from the thiadiazole family have been studied for their ability to induce apoptosis in cancer cells. For example:
- Mechanism of Action: Thiadiazole derivatives can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
- Case Study: A study on similar compounds revealed that they inhibited cell proliferation in human cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key findings include:
- Thioether Substitution: The presence of an ethylthio group enhances the lipophilicity and biological activity of the compound.
- Isoxazole Moiety: The isoxazole ring contributes to the overall bioactivity by participating in interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
